1-Chloro-4-ethynyl-2,5-dimethylbenzene
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Overview
Description
1-Chloro-4-ethynyl-2,5-dimethylbenzene is an organic compound with the molecular formula C10H9Cl It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethynyl-2,5-dimethylbenzene can be synthesized through various organic reactions. One common method involves the chlorination of 2,5-dimethylbenzene followed by the introduction of an ethynyl group through a Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, copper iodide as a co-catalyst, and an appropriate base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethynyl-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation; bromine or chlorine for halogenation.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Addition: Saturated alkanes or dihalogenated compounds.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
1-Chloro-4-ethynyl-2,5-dimethylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-ethynyl-2,5-dimethylbenzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the ethynyl group reacts with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Chloro-2,5-dimethylbenzene: Lacks the ethynyl group, making it less reactive in addition reactions.
1-Bromo-4-ethynyl-2,5-dimethylbenzene: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in reactions.
4-Ethynyl-2,5-dimethylbenzene: Lacks the halogen atom, affecting its reactivity in substitution reactions.
Uniqueness: 1-Chloro-4-ethynyl-2,5-dimethylbenzene is unique due to the presence of both a chlorine atom and an ethynyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.
Properties
IUPAC Name |
1-chloro-4-ethynyl-2,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c1-4-9-5-8(3)10(11)6-7(9)2/h1,5-6H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEXUWKIESKAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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